molecular formula C25H26N2O6S B4837413 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE

Cat. No.: B4837413
M. Wt: 482.5 g/mol
InChI Key: QYRLWHQEDMOQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzylated sulfonamide intermediate, followed by the introduction of the methoxy and methyl groups. The final step involves the coupling of the sulfonamide with the dihydrobenzodioxinyl acetamide moiety under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antibacterial or antifungal agent due to its sulfonamide moiety.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or interfere with biological pathways. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Dapsone: Another sulfonamide used in the treatment of leprosy and dermatitis herpetiformis.

Uniqueness

2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique biological activities or chemical reactivity, distinguishing it from simpler sulfonamides.

Properties

IUPAC Name

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-18-14-21(9-11-22(18)31-2)34(29,30)27(16-19-6-4-3-5-7-19)17-25(28)26-20-8-10-23-24(15-20)33-13-12-32-23/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRLWHQEDMOQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.